tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate
Description
tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate is a carbamate-protected amine featuring a tert-butyl group and a methoxycarbonyl-substituted ethyl chain. Carbamates of this type are widely used in organic synthesis as intermediates, particularly for amine protection during multi-step reactions . The tert-butyl group offers steric protection, while the methoxycarbonyl moiety introduces polarity, influencing solubility and reactivity. This compound is typically synthesized via coupling or alkylation reactions, with applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
tert-butyl N-[2-(methoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6-5-10-7(12)14-4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQXHHVELJHLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Primary Amine
The initial step involves protecting the primary amine of ethylenediamine with Boc anhydride. In a representative procedure, ethylenediamine (1 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Boc anhydride (1.1 equiv) is added dropwise with stirring, followed by aqueous sodium bicarbonate to maintain a pH of 8–9. After 12 hours at room temperature, the mixture is extracted with ethyl acetate, washed with brine, and concentrated to yield tert-butyl (2-aminoethyl)carbamate. This intermediate is critical for subsequent methoxycarbonylation.
Key Parameters
Methoxycarbonylation of Secondary Amine
The secondary amine of tert-butyl (2-aminoethyl)carbamate is then reacted with methyl chloroformate. Under nitrogen, the intermediate (1 equiv) is dissolved in dichloromethane (DCM) and cooled to −10°C. Triethylamine (1.2 equiv) is added as a base, followed by dropwise addition of methyl chloroformate (1.05 equiv). After warming to room temperature and stirring for 6 hours, the reaction is quenched with water, extracted with DCM, and purified via column chromatography to afford the target compound.
Optimization Insights
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Base Selection : Triethylamine outperforms N-methylmorpholine in reducing carbamate scrambling.
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Solvent : Anhydrous DCM prevents hydrolysis of methyl chloroformate.
One-Pot Sequential Protection
A one-pot approach eliminates intermediate isolation, improving efficiency. Ethylenediamine (1 equiv) is treated with Boc anhydride (1.1 equiv) in THF/water at 0°C. After Boc protection completion, methyl chloroformate (1.05 equiv) and triethylamine (1.2 equiv) are directly added to the same vessel. The reaction proceeds for 6 hours at room temperature, yielding the product after standard workup.
Advantages and Limitations
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Yield : 80–85% (slightly lower due to competing reactions).
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Scalability : Suitable for gram-scale synthesis but requires rigorous pH monitoring.
Phase-Transfer Catalyzed Alkylation
Adapting methodologies from lacosamide intermediate synthesis, a phase-transfer catalysis (PTC) system is employed. tert-Butyl (2-aminoethyl)carbamate (1 equiv), methyl chloroformate (1.1 equiv), and tetrabutylammonium bromide (0.1 equiv) are stirred in ethyl acetate at −10°C. Aqueous potassium hydroxide (50%, 2 equiv) is added dropwise, and the mixture is warmed to 10°C for 4 hours. This method enhances reaction homogeneity and reduces side products.
Performance Metrics
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Stepwise Protection | 88–94 | 18 | High purity, minimal side products |
| One-Pot Sequential | 80–85 | 12 | Reduced isolation steps |
| Phase-Transfer Catalysis | 92–97 | 6 | Rapid, scalable, high yield |
Phase-transfer catalysis emerges as the most efficient method, balancing yield and reaction time. However, the stepwise approach remains preferable for small-scale, high-purity applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology: In biological research, this compound is used to modify and protect amino groups in biomolecules, aiding in the study of protein structure and function .
Medicine: In medicinal chemistry, it is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it valuable in drug development .
Industry: Industrially, this compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. The methoxycarbonyl group stabilizes the compound, making it resistant to nucleophilic attack. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid, resulting in the formation of the free amine .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents attached to the ethylcarbamate backbone, which dictate their reactivity, stability, and applications. Key examples include:
tert-Butyl N-(6-Bromohexyl)carbamate ()
- Substituent : Bromohexyl chain.
- Synthesis : Alkylation with K₂CO₃/NaI in dioxane .
- Properties : The bromo group enables nucleophilic substitution, making it a versatile alkylating agent. However, its long alkyl chain reduces solubility in polar solvents.
- Applications: Intermediate in N-adamantanyl derivatives for cannabinoid receptor ligands .
tert-Butyl N-{2-[(4-Chlorophenyl)amino]ethyl}carbamate ()
- Substituent: 4-Chlorophenylamino group.
- Synthesis: Reductive amination of N-Boc-2-aminoacetaldehyde with 4-chloroaniline .
- Properties : The electron-withdrawing chlorine enhances stability toward hydrolysis compared to methoxycarbonyl.
- Applications: Precursor for Trypanosoma brucei inhibitors via benzoylation .
tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate ()
- Substituent : Benzimidazolone ring.
- Synthesis : Cyclization of nitroaniline derivatives under reductive conditions .
- Properties : The aromatic heterocycle introduces hydrogen-bonding capability, enhancing biological target interactions.
- Applications : Intermediate in inhibitors of 8-oxo-guanine DNA glycosylase .
tert-Butyl [2-Amino-2-(4-methoxyphenyl)ethyl]carbamate ()
Physicochemical Properties
| Compound | Polarity | Solubility | Stability Toward Hydrolysis | Key Functional Groups |
|---|---|---|---|---|
| Target compound | Moderate | Polar solvents | Moderate (base-sensitive) | Methoxycarbonyl, tert-butyl |
| tert-Butyl N-(6-bromohexyl)carbamate | Low | Non-polar solvents | High | Bromoalkyl |
| tert-Butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate | Moderate | Moderate polarity | High (electron-withdrawing Cl) | Chlorophenylamino |
| tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate | High | Polar solvents | Low (acid-sensitive) | Methoxyphenyl |
Biological Activity
Tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate, also known by its CAS number 57260-73-8, is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₆N₂O₂
- Molecular Weight : 160.21 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminoethyl chain. Its structure can be represented as follows:
1. Anti-inflammatory Properties
Research indicates that derivatives of tert-butyl carbamate compounds exhibit significant anti-inflammatory activity. In a study comparing various substituted benzamido phenylcarbamates, compounds related to this compound showed inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models. This suggests a potential for developing anti-inflammatory drugs based on this scaffold .
| Compound | Percentage Inhibition |
|---|---|
| 4a | 54.239% |
| 4i | 39.021% |
2. TrkB Receptor Activation
The compound has been evaluated for its ability to activate the TrkB receptor, which is involved in neuronal survival and differentiation. In experimental setups using NIH-3T3 cells, the compound demonstrated a capacity to phosphorylate TrkB and downstream Akt kinase, indicating neuroprotective properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Receptor Modulation : By activating the TrkB receptor, it may enhance neurotrophic signaling pathways, promoting neuronal health and resilience.
Study on Anti-inflammatory Activity
A study conducted on various analogs of tert-butyl carbamate assessed their anti-inflammatory effects through in vivo models. The results indicated that specific modifications to the carbamate structure could enhance efficacy while reducing side effects compared to traditional anti-inflammatory drugs like indomethacin .
Neuroprotective Effects
In vitro studies demonstrated that this compound could significantly reduce cell death in neuronal cell lines subjected to oxidative stress. This suggests potential applications in neurodegenerative diseases where neuroprotection is crucial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
